molecular formula C20H20N2O2 B14165001 N-ethyl-4-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide CAS No. 847177-19-9

N-ethyl-4-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide

Cat. No.: B14165001
CAS No.: 847177-19-9
M. Wt: 320.4 g/mol
InChI Key: XIIANEFBFWNOTP-UHFFFAOYSA-N
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Description

N-ethyl-4-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Benzamide Group: The benzamide group can be introduced through the reaction of the quinoline derivative with benzoyl chloride in the presence of a base such as pyridine or triethylamine.

    Ethylation and Methylation: The final steps involve the ethylation and methylation of the quinoline derivative to obtain the desired compound. This can be achieved using ethyl iodide and methyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous flow reactors, and the reaction conditions are optimized to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

N-ethyl-4-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.

    Biology: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Medicine: The compound is investigated for its potential therapeutic applications in the treatment of various diseases, including malaria, bacterial infections, and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-ethyl-4-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase or topoisomerase, enzymes essential for DNA replication and transcription, thereby exhibiting antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-4-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide: Unique due to its specific substitution pattern on the quinoline core.

    Quinoline N-oxides: Oxidized derivatives with different biological activities.

    Amine derivatives of quinoline: Reduced forms with potential therapeutic applications.

Uniqueness

This compound is unique due to its specific combination of functional groups and substitution pattern, which confer distinct chemical and biological properties

Properties

CAS No.

847177-19-9

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

N-ethyl-4-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]benzamide

InChI

InChI=1S/C20H20N2O2/c1-3-22(20(24)15-10-8-14(2)9-11-15)13-16-12-19(23)21-18-7-5-4-6-17(16)18/h4-12H,3,13H2,1-2H3,(H,21,23)

InChI Key

XIIANEFBFWNOTP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC(=O)NC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)C

solubility

41.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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